An In-depth Technical Guide to the Fundamental Properties of Di-(n)-butylmagnesium
An In-depth Technical Guide to the Fundamental Properties of Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a highly reactive organometallic compound that serves as a powerful tool in modern organic and organometallic chemistry. As a member of the Grignard reagent family, it is a potent source of nucleophilic butyl groups, finding extensive application in carbon-carbon bond formation, polymerization catalysis, and the synthesis of other organometallic complexes. This guide provides a comprehensive overview of its core fundamental properties, experimental protocols, and key reaction mechanisms to support its safe and effective use in research and development.
Core Properties
Di-(n)-butylmagnesium is a pyrophoric, moisture-sensitive compound, typically handled as a solution in hydrocarbon solvents. Its reactivity stems from the highly polarized carbon-magnesium bond.
Physical and Chemical Properties
A summary of the key physical and chemical properties of di-(n)-butylmagnesium is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈Mg | [1][2] |
| Molecular Weight | 138.53 g/mol | [1][2] |
| CAS Number | 1191-47-5 | [1][2] |
| Appearance | Waxy white solid (pure); commercially available as a solution in heptane (B126788), ether, or hexanes. | [2][3] |
| Density | 0.713 - 0.749 g/mL at 20-25 °C (for solutions) | [2] |
| Melting Point | -71 °C | [2] |
| Flash Point | -6 °C to -5.5 °C (for heptane solution) | [2] |
| Solubility | Reacts violently with water. Soluble in heptane, ether, and hexanes. | [2][3] |
| Stability | Highly reactive. Sensitive to air and moisture. Decomposes at elevated temperatures. | [4][5] |
Spectroscopic Data
Detailed spectroscopic data for di-(n)-butylmagnesium is not widely published. However, based on the known spectra of similar organomagnesium compounds, the following characteristics can be anticipated.
| Spectrum Type | Expected Chemical Shifts / Bands |
| ¹H-NMR | Signals corresponding to the butyl group protons would be expected. The α-methylene protons (closest to the magnesium) would be the most deshielded. Due to the complexity of solute-solvent interactions and potential equilibria, spectra can be broad. |
| ¹³C-NMR | The carbon atoms of the butyl group would show distinct signals. The α-carbon, directly bonded to magnesium, would exhibit the most significant shift compared to n-butane. Based on data for other alkylmagnesium compounds, the α-carbon shift is expected to be significantly upfield, while the β-carbon is shifted downfield. |
| FTIR | The spectrum would be dominated by C-H stretching and bending vibrations of the butyl groups. The C-Mg stretching frequency is expected in the far-infrared region and is often weak. |
Thermodynamic Data
Reactivity and Applications
Di-(n)-butylmagnesium is a versatile reagent in organic synthesis, primarily utilized for:
-
Nucleophilic Addition: It readily adds to a variety of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) to form alcohols.[4]
-
Metal-Halogen Exchange: It can be used in exchange reactions to prepare other organomagnesium reagents.
-
Polymerization: It serves as a co-catalyst in Ziegler-Natta polymerization of olefins.[6]
-
Deprotonation: As a strong base, it can deprotonate a range of acidic protons.
Experimental Protocols
Synthesis of Di-(n)-butylmagnesium
Several methods for the synthesis of di-(n)-butylmagnesium have been reported. A common laboratory-scale preparation involves the reaction of n-butyl chloride with magnesium metal in a hydrocarbon solvent.[1][7]
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Anhydrous heptane (or other suitable hydrocarbon solvent)
-
Inert gas (Argon or Nitrogen)
-
Glassware (dried in an oven and cooled under an inert atmosphere)
Procedure:
-
Under a positive pressure of an inert gas, charge a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel with magnesium turnings.
-
Add a portion of the anhydrous heptane to the flask.
-
Slowly add a small amount of n-butyl chloride to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining n-butyl chloride, dissolved in anhydrous heptane, dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature. The resulting slurry contains di-(n)-butylmagnesium and magnesium chloride. For many applications, this mixture can be used directly.
Titration of Di-(n)-butylmagnesium Solution
The concentration of commercially available or freshly prepared di-(n)-butylmagnesium solutions should be determined by titration prior to use. A common method involves titration with a standard solution of sec-butanol in the presence of an indicator such as 1,10-phenanthroline (B135089).[8]
Materials:
-
Di-(n)-butylmagnesium solution of unknown concentration
-
Standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M)
-
1,10-phenanthroline (indicator)
-
Anhydrous toluene (B28343) or THF
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (burette, flask, syringes)
Procedure:
-
Under a positive pressure of an inert gas, add a small amount (a few crystals) of 1,10-phenanthroline to a flame-dried flask.
-
Add a known volume of anhydrous toluene or THF to dissolve the indicator.
-
Using a gas-tight syringe, add a precise volume (e.g., 1.00 mL) of the di-(n)-butylmagnesium solution to the flask. The solution should turn a distinct color (often reddish-brown) due to the formation of a complex between the organometallic reagent and the indicator.
-
Fill a dry burette with the standardized sec-butanol solution.
-
Titrate the di-(n)-butylmagnesium solution with the sec-butanol solution. The endpoint is reached when the color of the solution disappears or changes to a pale yellow.
-
Record the volume of the sec-butanol solution added.
-
Calculate the molarity of the di-(n)-butylmagnesium solution using the stoichiometry of the reaction (2 moles of sec-butanol react with 1 mole of di-(n)-butylmagnesium).
Visualizations
Reaction with an Aldehyde: A Nucleophilic Addition Mechanism
The reaction of di-(n)-butylmagnesium with an aldehyde, such as benzaldehyde, is a classic example of nucleophilic addition to a carbonyl group. The butyl anion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields a secondary alcohol.
Caption: Nucleophilic addition of (n-Bu)₂Mg to benzaldehyde.
Experimental Workflow: Titration of Di-(n)-butylmagnesium
The following diagram illustrates the key steps in determining the concentration of a di-(n)-butylmagnesium solution via titration.
Caption: Step-by-step workflow for the titration of (n-Bu)₂Mg.
Safety and Handling
Di-(n)-butylmagnesium is a highly hazardous substance and must be handled with extreme care by trained personnel in a controlled laboratory environment.
-
Pyrophoric: It can ignite spontaneously on contact with air.
-
Water-Reactive: It reacts violently with water and other protic solvents, releasing flammable butane (B89635) gas.[5]
-
Corrosive: It can cause severe skin burns and eye damage.
-
Handling: Always handle di-(n)-butylmagnesium solutions under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.
-
Storage: Store in a cool, dry place away from sources of ignition, air, and moisture.
Conclusion
Di-(n)-butylmagnesium is a valuable and highly reactive organometallic reagent with significant applications in organic synthesis. A thorough understanding of its fundamental properties, coupled with strict adherence to safe handling protocols, is paramount for its successful application in research and development. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this powerful reagent.
References
- 1. prepchem.com [prepchem.com]
- 2. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 3. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 4. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 5. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]

